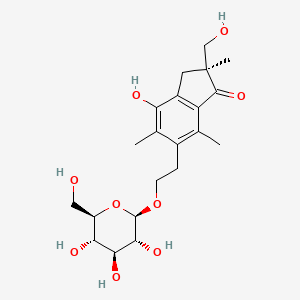

Onitisin 2'-O-glucoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O9/c1-9-11(4-5-29-20-18(27)17(26)16(25)13(7-22)30-20)10(2)15(24)12-6-21(3,8-23)19(28)14(9)12/h13,16-18,20,22-27H,4-8H2,1-3H3/t13-,16-,17+,18-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKURBWNBQWBGM-VXYBAJBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)CO)O)C)CCOC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1C(=O)[C@](C2)(C)CO)O)C)CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Onitisin 2'-O-glucoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onitisin 2'-O-glucoside is a naturally occurring sesquiterpenoid glycoside that has garnered interest within the scientific community. This technical guide provides a detailed overview of its biological source, methods for its isolation and characterization, and an exploration of its biosynthetic origins. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Biological Source

The primary biological source of this compound is the fern Onychium japonicum (Thunb.) Kunze, a member of the Pteridaceae family.[1] This fern is distributed throughout temperate and warm regions of Asia.[2] Phytochemical investigations of Onychium japonicum have revealed the presence of a diverse array of secondary metabolites, including flavonoids, alkaloids, saponins, tannins, and a significant concentration of terpenoids and their glycosides.[3][4] The fronds of the plant, in particular, have been identified as a source of various indanone glucosides, a class of compounds to which this compound belongs. While this plant is the established source, quantitative data regarding the specific yield of this compound from Onychium japonicum is not extensively documented in publicly available literature.

Physicochemical Properties and Spectroscopic Data

Table 1: General Spectroscopic Methods for Characterization

| Technique | Purpose | Expected Information for this compound |

| 1D NMR (¹H, ¹³C) | Structural elucidation | ¹H NMR would reveal proton signals for the sesquiterpenoid core and the glucose moiety, including characteristic anomeric proton signals. ¹³C NMR would provide information on the carbon skeleton of both the aglycone and the sugar. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural connectivity | These experiments would establish the connectivity between protons and carbons within the sesquiterpenoid and glucose units, as well as the point of glycosidic linkage. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation | High-resolution mass spectrometry (HRMS) would determine the exact molecular formula. Tandem MS (MS/MS) would show fragmentation patterns, including the loss of the glucose moiety, confirming the glycosidic nature of the compound. |

Experimental Protocols

A specific, detailed experimental protocol for the isolation of this compound from Onychium japonicum is not available in the reviewed literature. However, based on standard phytochemical practices for the isolation of sesquiterpenoid glycosides from plant material, a general workflow can be proposed.

General Isolation and Purification Workflow

References

Potential Therapeutic Targets of Ononitin (Formononetin-7-O-glucoside): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ononitin, an isoflavone glycoside chemically known as formononetin-7-O-glucoside, is a natural compound predominantly found in various medicinal plants, including those of the Ononis and Astragalus genera. Emerging scientific evidence has highlighted its significant therapeutic potential, stemming from its diverse biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. This technical guide provides an in-depth overview of the potential therapeutic targets of Ononitin and its aglycone, formononetin. It details the molecular signaling pathways modulated by these compounds, presents quantitative data on their biological efficacy, and outlines the experimental protocols used to elucidate these activities. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Isoflavones are a class of phytoestrogens that have garnered considerable interest for their potential health benefits. Ononitin, and its bioactive metabolite formononetin, have been the subject of numerous preclinical studies investigating their mechanisms of action and therapeutic applications. These compounds exert their effects by modulating a variety of cellular signaling pathways implicated in the pathogenesis of several chronic diseases. This guide will explore the key therapeutic targets of Ononitin, with a focus on its role in inflammation, oxidative stress, cancer, and neurodegenerative disorders.

Key Therapeutic Areas and Molecular Targets

Ononitin's therapeutic potential spans multiple disease areas, primarily through the modulation of key signaling pathways that regulate cellular processes such as inflammation, proliferation, apoptosis, and oxidative stress.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. Ononitin and formononetin have demonstrated potent anti-inflammatory effects by targeting key inflammatory mediators and signaling cascades.

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Ononitin has been shown to inhibit the activation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS).[1] This inhibition prevents the transcription of pro-inflammatory genes, including those encoding for cytokines and enzymes involved in the inflammatory response.[1]

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways (including ERK, JNK, and p38) are crucial for transducing extracellular signals to cellular responses, including inflammation. Ononitin can suppress the phosphorylation of p38, ERK, and JNK, thereby downregulating the expression of inflammatory mediators.[1][2]

-

Pro-inflammatory Cytokines and Enzymes: Ononitin significantly reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][2][3] It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively.[1][2]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Ononitin exhibits significant antioxidant properties.

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway: Formononetin, the aglycone of Ononitin, is a known activator of the Nrf2 signaling pathway.[4][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), glutathione peroxidase (GPX), catalase (CAT), and superoxide dismutase (SOD).[4][6]

Anticancer Activity

Ononitin and formononetin have shown promise as anticancer agents by affecting various aspects of cancer cell biology.

-

Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway: The PI3K/Akt pathway is frequently hyperactivated in cancer and plays a critical role in cell proliferation, survival, and migration. Formononetin has been reported to inhibit the phosphorylation of PI3K and Akt, leading to the suppression of cancer cell growth and invasion.[7]

-

Cell Cycle Arrest and Apoptosis: Formononetin can induce cell cycle arrest at different phases and promote apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, and ovarian cancer.[7] This is often associated with the modulation of cell cycle regulatory proteins and apoptosis-related proteins.

-

Inhibition of Metastasis: Ononitin has been shown to inhibit tumor bone metastasis by suppressing the adhesion, invasion, and motility of cancer cells.[8][9]

Neuroprotective Effects

The neuroprotective properties of Ononitin and formononetin are being increasingly recognized, with potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

-

Modulation of Neuroinflammation and Oxidative Stress: As described earlier, the anti-inflammatory and antioxidant effects of these compounds are crucial for their neuroprotective actions. They can attenuate neuroinflammation and oxidative stress in the brain, which are key pathological features of neurodegenerative disorders.[3][4]

-

PI3K/Akt and ERK Signaling Pathways: Formononetin promotes neuronal survival and synaptic plasticity through the activation of the PI3K/Akt and ERK signaling pathways.[4][6]

-

cAMP response element-binding protein (CREB) Signaling Pathway: The PKA/CREB pathway, which is important for learning and memory, is also modulated by formononetin.[6]

Quantitative Data Presentation

The following tables summarize the quantitative data on the biological activities of Ononitin and its aglycone, formononetin, from various preclinical studies.

Table 1: Anti-inflammatory Activity

| Compound | Cell Line/Model | Target | Method | Concentration/Dose | Effect | Reference |

| Ononitin | RAW 264.7 | NO Production | Griess Assay | 5, 25, 50, 100 µM | Concentration-dependent inhibition | [1] |

| Ononitin | RAW 264.7 | PGE₂ Production | ELISA | 5, 25, 50, 100 µM | Concentration-dependent inhibition | [1] |

| Ononitin | RAW 264.7 | TNF-α, IL-1β, IL-6 | ELISA | 5, 25, 50, 100 µM | Concentration-dependent inhibition | [1] |

| Ononitin | Rat Chondrocytes | TNF-α, IL-6 | ELISA | Not specified | Significant inhibition of IL-1β-induced production | [2] |

Table 2: Anticancer Activity

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| Formononetin | LNCaP (Prostate) | Proliferation | ~80 µM | [7] |

| Formononetin | PC-3 (Prostate) | Proliferation | >80 µM | [7] |

| Formononetin | MDA-MB-231 (Breast) | Proliferation | 40-80 µM | [7] |

| Formononetin | BT-549 (Breast) | Proliferation | 40-80 µM | [7] |

| Ononitin | MDA-MB-231 (Breast) | Proliferation | Not specified | [8][9] |

Table 3: Neuroprotective and Other Activities

| Compound | Model | Activity | Method | Dose | Effect | Reference |

| Ononitin | AlCl₃-induced AD rats | Cognitive Improvement | Morris Water Maze | 30 mg/kg | Amelioration of cognitive impairment | [3] |

| Ononitin | AlCl₃-induced AD rats | Antioxidant | SOD, TAC assays | 30 mg/kg | Improved antioxidant status | [3] |

| Formononetin-7-O-β-D-glucopyranoside | Human Platelets | Anti-platelet Aggregation | Flow Cytometry | 1, 3, 30 µM | Pronounced inhibition of ADP and TRAP-6 induced activation | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the therapeutic potential of Ononitin.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Ononitin or formononetin for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: The Griess assay is a colorimetric method for the detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Protocol:

-

Collect the cell culture supernatant after treating cells (e.g., RAW 264.7 macrophages) with an inflammatory stimulus (like LPS) and different concentrations of Ononitin.

-

In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Cytokine Measurement (ELISA)

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Protocol (Sandwich ELISA for TNF-α, IL-1β, IL-6):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Measure the absorbance at 450 nm.

-

Calculate the cytokine concentration from the standard curve.

Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol (for NF-κB and MAPK pathways):

-

Lyse the treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-p65, p65, p-p38, p38, β-actin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Quantitative Real-Time PCR (qRT-PCR)

Principle: qRT-PCR is used to amplify and simultaneously quantify a targeted DNA molecule. It allows for the measurement of gene expression levels.

Protocol (for iNOS and COX-2):

-

Isolate total RNA from treated and control cells using a suitable RNA isolation kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform real-time PCR using a qPCR instrument with SYBR Green or a probe-based detection method.

-

Use specific primers for the target genes (iNOS, COX-2) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

The PCR reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Figure 1: Ononitin's inhibition of NF-κB and MAPK pathways.

Figure 2: Formononetin's activation of the Nrf2 antioxidant pathway.

Experimental Workflow

References

- 1. Formononetin: A Pathway to Protect Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Neuroprotective effect of formononetin in ameliorating learning and memory impairment in mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Focusing on Formononetin: Recent Perspectives for its Neuroprotective Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. resources.rndsystems.com [resources.rndsystems.com]

In Vitro Bioactivity of Onitisin 2'-O-glucoside: A Technical Overview for Drug Discovery Professionals

Disclaimer: As of November 2025, specific data regarding the in vitro bioactivity of "Onitisin 2'-O-glucoside" is not available in the public domain. This technical guide has been constructed based on the known biological activities of structurally related isoflavonoids isolated from the plant genus Ononis, from which "Onitisin" is likely derived. The isoflavones formononetin and biochanin A, prominent constituents of Ononis spinosa, will be used as primary examples to project the potential bioactivities of Onitisin and its glycoside.

Introduction: The Potential of this compound

Flavonoids and isoflavonoids are a diverse group of plant secondary metabolites renowned for their wide range of pharmacological effects. The genus Ononis (restharrow) is a rich source of isoflavonoids, which have demonstrated significant anti-inflammatory, antioxidant, and anticancer properties in numerous preclinical studies. "Onitisin" is hypothesized to be an isoflavone structurally similar to formononetin, a known bioactive compound isolated from Ononis spinosa. The addition of a 2'-O-glucoside moiety to the Onitisin backbone is expected to modulate its physicochemical properties, such as solubility and bioavailability, which in turn could influence its biological activity. This guide provides a comprehensive overview of the potential in vitro bioactivities of this compound, drawing parallels from the well-documented activities of its presumed aglycone and related isoflavonoids.

Hypothetical Structure of Onitisin and its 2'-O-glucoside:

Based on the prevalence of formononetin in Ononis species, "Onitisin" is postulated to be a closely related isoflavone. Formononetin (7-hydroxy-4'-methoxy-isoflavone) is a plausible candidate for the aglycone. Glycosylation at the 2'-position, while less common than at the 7-position, would yield this compound.

Potential In Vitro Bioactivities and Data

The primary in vitro bioactivities anticipated for this compound, based on data from related isoflavonoids like formononetin and biochanin A, include anti-inflammatory, antioxidant, and anticancer effects.

Anti-inflammatory Activity

Isoflavonoids are known to modulate key inflammatory pathways. Biochanin A, for instance, has been shown to inhibit the production of pro-inflammatory mediators.[1][2][3]

Table 1: Anti-inflammatory Activity of Related Isoflavonoids

| Compound | Assay | Cell Line | Target | IC50 / % Inhibition | Reference |

| Biochanin A | iNOS expression | Macrophages | iNOS | Inhibition observed | [4] |

| Biochanin A | NF-κB activation | Various | NF-κB | Inhibition of nuclear translocation | [1] |

| Formononetin | Pro-inflammatory cytokines | Various | IL-6, TNF-α | Reduction in expression | [5] |

Antioxidant Activity

The antioxidant properties of flavonoids are well-established. Biochanin A has demonstrated antioxidant effects in various in vitro models.[2][3]

Table 2: Antioxidant Activity of Related Isoflavonoids

| Compound | Assay | Method | Activity | Reference |

| Biochanin A | DPPH radical scavenging | Spectrophotometry | Radical scavenging activity observed | [2] |

| Formononetin | Oxidative stress reduction | Cellular assays | Attenuation of oxidative stress | [5] |

Anticancer Activity

Numerous studies have highlighted the anticancer potential of isoflavonoids, including their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2][6][7]

Table 3: Anticancer Activity of Related Isoflavonoids

| Compound | Cell Line | Activity | Mechanism | Reference |

| Biochanin A | Breast cancer (HER-2+) | Reduced cell viability and invasion | Inhibition of signaling pathways | [3][4] |

| Biochanin A | Glioblastoma | Inhibition of invasion and angiogenesis | Inhibition of ERK, AKT, mTOR | [4] |

| Formononetin | Breast cancer (MCF-7) | Cell cycle arrest | Alteration of PI3K/AKT pathway | [8] |

| Formononetin | Hepatocellular carcinoma | Apoptosis induction | mTOR suppression, caspase-3 activation | [8] |

| Medicarpin | Leukemia (P388/DOX) | Pro-apoptotic, overcomes multidrug resistance | Modulation of P-gp-mediated efflux | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of in vitro bioactivity. Below are representative protocols for key assays.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Antioxidant Assay: DPPH Radical Scavenging Activity

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of the test compound.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm. Ascorbic acid is used as a positive control.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

Anticancer Assay: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualization of Signaling Pathways and Workflows

Visual representations of molecular pathways and experimental procedures are essential for clarity and understanding.

Caption: General workflow for in vitro bioactivity screening.

Caption: Potential anti-inflammatory mechanism via NF-κB pathway.

Conclusion

While direct experimental evidence for the in vitro bioactivity of this compound is currently lacking, the extensive research on related isoflavonoids from the Ononis genus provides a strong foundation for predicting its pharmacological potential. It is anticipated that this compound will exhibit anti-inflammatory, antioxidant, and anticancer properties. The glycosylation at the 2'-O-position may enhance its solubility and modulate its activity profile, making it a compound of interest for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic evaluation of this and other novel flavonoid glycosides in a drug discovery context. Further research is warranted to isolate or synthesize this compound and empirically determine its in vitro bioactivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical and Biological Properties of Biochanin A and Its Pharmaceutical Applications [mdpi.com]

- 3. ijsit.com [ijsit.com]

- 4. ajpp.in [ajpp.in]

- 5. Focusing on Formononetin: Recent Perspectives for its Neuroprotective Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochanin-A: A Bioactive Natural Product with Versatile Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The potential role of formononetin in cancer treatment: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Medicarpin and millepurpan, two flavonoids isolated from Medicago sativa, induce apoptosis and overcome multidrug resistance in leukemia P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity of Onitisin 2'-O-glucoside on Cell Lines: An In-depth Technical Guide

Introduction

Onitisin 2'-O-glucoside is a flavonoid glycoside, a class of natural products known for a wide range of biological activities, including potential anticancer effects. Many glycosides exhibit cytotoxic properties against various cancer cell lines, often through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. The preliminary evaluation of a novel compound's cytotoxicity is a critical first step in the drug discovery pipeline to ascertain its potential as a therapeutic agent. This guide outlines a hypothetical in-vitro study to determine the cytotoxic effects of this compound on a panel of human cancer cell lines.

Hypothetical Experimental Design

The primary objective of this proposed study is to investigate the dose-dependent cytotoxic effects of this compound on various human cancer cell lines and to elucidate its preliminary mechanism of action.

Cell Line Selection

A panel of well-characterized human cancer cell lines from different tissue origins would be selected to assess the breadth of the compound's activity. A non-cancerous cell line would be included to evaluate selectivity.

-

Human Breast Adenocarcinoma: MCF-7

-

Human Lung Carcinoma: A549

-

Human Hepatocellular Carcinoma: HepG2

-

Human Colorectal Adenocarcinoma: HT-29

-

Human Normal Lung Fibroblast: MRC-5 (as a control for selectivity)

Compound Preparation

This compound would be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM). Serial dilutions would then be prepared in complete cell culture medium to achieve the desired final concentrations for treatment, ensuring the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Experimental Protocols

The following are detailed methodologies for the key experiments to be conducted.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

-

Incubation: The plates are incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations around the determined IC50 value for 24 hours.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Seeding and Treatment: Cells are treated with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Hypothetical Data Presentation

The following tables summarize the expected quantitative data from the proposed experiments.

Table 1: Hypothetical IC50 Values of this compound on Various Cell Lines after 48h Treatment.

| Cell Line | Tissue Origin | IC50 (µM) |

| MCF-7 | Breast Cancer | 22.5 |

| A549 | Lung Cancer | 35.2 |

| HepG2 | Liver Cancer | 18.9 |

| HT-29 | Colon Cancer | 41.7 |

| MRC-5 | Normal Lung | > 100 |

Table 2: Hypothetical Percentage of Apoptotic Cells (Early + Late) in HepG2 Cells after 24h Treatment with this compound.

| Treatment Concentration (µM) | Percentage of Apoptotic Cells (%) |

| 0 (Control) | 5.1 |

| 10 | 15.8 |

| 20 | 38.2 |

| 40 | 65.4 |

Table 3: Hypothetical Cell Cycle Distribution of HepG2 Cells after 24h Treatment with this compound.

| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 55.3 | 28.1 | 16.6 |

| 20 | 72.1 | 15.4 | 12.5 |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and potential signaling pathways that may be modulated by this compound, based on the known mechanisms of other flavonoid glycosides.

In-Depth Technical Guide: Onitisin 2'-O-glucoside (CAS No. 62043-53-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onitisin 2'-O-glucoside, a natural product with the CAS number 62043-53-2, is a sesquiterpenoid glycoside. This technical guide provides a comprehensive overview of its chemical properties, and available biological data. While specific quantitative data on the biological activities of this compound is limited in publicly accessible literature, this guide summarizes the known information and provides context based on related compounds isolated from its natural source, Onychium japonicum. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a glycoside derivative of the sesquiterpenoid onitisin. Its chemical structure is characterized by an indanone core linked to a glucose molecule. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 62043-53-2 | [1] |

| Molecular Formula | C₂₁H₃₀O₉ | |

| Molecular Weight | 426.46 g/mol | [1] |

| Synonyms | (S)-4-Hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-(2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)-2,3-dihydro-1H-inden-1-one | [1] |

| Appearance | Not Available | [1] |

| Storage Temperature | 2-8°C Refrigerator | [1] |

| Shipping Conditions | Ambient | [1] |

Natural Source and Isolation

This compound is a natural product isolated from the fern Onychium japonicum (Thunb.) Kunze, a member of the Pteridaceae family. This fern is also known by common names such as Carrot Fern and Cat's Claw Fern.[2][3] Phytochemical analyses of Onychium japonicum have revealed the presence of a diverse array of secondary metabolites, including flavonoids, alkaloids, saponins, tannins, and various glycosides.[4]

General Isolation Workflow

Caption: General workflow for the isolation of glycosides.

Structural Elucidation

The structure of this compound would be elucidated using a combination of spectroscopic techniques.

Spectroscopic Data

Although the specific ¹H and ¹³C NMR data for this compound are not available in the public domain, the structural confirmation would rely on the following analyses:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity. Key signals would include those for the aromatic and aliphatic protons of the indanone core and the characteristic signals of the glucose moiety.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number of carbon atoms and their chemical environments.

-

2D NMR (COSY, HSQC, HMBC): To establish detailed correlations between protons and carbons, confirming the connectivity within the aglycone and the glycosidic linkage.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Biological Activity

While specific quantitative data on the biological activity of this compound is scarce, studies on extracts of Onychium japonicum and related compounds suggest potential therapeutic properties.

Potential Anticancer Activity

Onychium japonicum has been reported to possess cytotoxic compounds.[4] For instance, a chalcone derivative extracted from this plant showed high cytotoxic activity against human cervical cancer (HeLa) and hepatocellular carcinoma (BEL-7402) cell lines.[4] The general class of cardiac glycosides has also been investigated for their anticancer properties.[5]

A general workflow for assessing the cytotoxic activity of a pure compound is outlined below.

Caption: Workflow for in vitro cytotoxicity testing.

Potential Anti-inflammatory Activity

Two new cyathane diterpene glucosides isolated from Onychium japonicum were found to have anti-inflammatory effects.[4] This suggests that other glycosides from this plant, such as this compound, may also possess similar properties.

A common in vitro assay to screen for anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Caption: Workflow for in vitro NO inhibition assay.

Potential Antioxidant Activity

Phenolic compounds and flavonoids, which are present in Onychium japonicum, are well-known for their antioxidant properties.[4] The antioxidant potential of this compound could be evaluated using various in vitro assays.

A standard method for determining antioxidant capacity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol. The concentration is typically adjusted to obtain an absorbance of approximately 1.0 at 517 nm.

-

Sample preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

-

Assay: In a 96-well plate, add a specific volume of each sample dilution to the DPPH solution. A positive control (e.g., ascorbic acid or Trolox) and a blank (solvent) should be included.

-

Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the signaling pathways modulated by this compound. However, based on the potential biological activities of related compounds, several pathways could be of interest for future investigation.

-

Apoptosis Pathway: If this compound exhibits cytotoxic activity, it may induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key proteins to investigate would include the Bcl-2 family proteins (Bax, Bcl-2), caspases (caspase-3, -8, -9), and cytochrome c.

-

Inflammatory Pathways: For anti-inflammatory activity, the NF-κB and MAPK signaling pathways are central. Inhibition of these pathways would lead to a decrease in the production of pro-inflammatory mediators such as NO, TNF-α, and IL-6.

Caption: Postulated signaling pathways for this compound.

Conclusion and Future Directions

This compound is a natural product with a defined chemical structure. While its biological activities have not been extensively studied, its origin from Onychium japonicum, a plant with known medicinal properties, suggests that it may possess therapeutic potential. Future research should focus on:

-

Complete structural elucidation: Publishing the full ¹H and ¹³C NMR spectral data.

-

Quantitative biological evaluation: Determining the IC50 values for its cytotoxic, anti-inflammatory, and antioxidant activities.

-

Mechanism of action studies: Investigating the specific signaling pathways through which it exerts its biological effects.

-

In vivo studies: Evaluating its efficacy and safety in animal models.

This technical guide provides a starting point for researchers interested in exploring the potential of this compound as a lead compound for drug development.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Onychium japonicum (Carrot Fern, Cat's Claw Fern, Claw Fern, Sichuan Lace) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]

- 3. Onychium japonicum - Wikipedia [en.wikipedia.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Cytotoxic activity of Brazilian Cerrado plants used in traditional medicine against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Onitisin 2'-O-glucoside: A Technical Overview of its Physicochemical Properties and Bioactivity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Onitisin 2'-O-glucoside, a natural product of interest for its potential pharmacological activities. This document outlines its core physicochemical properties, detailed experimental protocols for its isolation and bioactivity assessment, and a logical workflow for its scientific investigation.

Core Physicochemical Data

This compound is a glycoside that has been identified and isolated from plant sources, such as the herbs of Onychium japonicum[1][2]. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₀O₉ | [3] |

| Molecular Weight | 426.5 g/mol | [3] |

| CAS Number | 62043-53-2 | [3] |

| Physical Description | Powder | [3] |

| Common Solvents | DMSO, Pyridine, Methanol, Ethanol | [1] |

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the isolation, purification, and bioactivity assessment of this compound. These methods are based on standard practices for natural product glycosides.

This protocol describes a general method for extracting and isolating glycosides from a plant source.

Objective: To isolate and purify this compound from its natural plant source.

Materials:

-

Dried and powdered plant material (e.g., Onychium japonicum)

-

Soxhlet apparatus

-

Ethanol (95%)

-

Lead acetate solution

-

Hydrogen sulfide (H₂S) gas

-

Rotary evaporator

-

Chromatography column (Silica gel)

-

Solvent systems for chromatography (e.g., varying polarities of hexane, ethyl acetate, and methanol)

-

High-Performance Liquid Chromatography (HPLC) system for final purification

Procedure:

-

Extraction: The finely powdered plant material is subjected to continuous hot percolation in a Soxhlet apparatus using alcohol as the solvent. This process also deactivates enzymes present in the plant material that could hydrolyze the glycoside[4]. For thermolabile glycosides, extraction should be maintained below 45°C[4].

-

Removal of Impurities: The resulting extract is treated with lead acetate to precipitate tannins and other non-glycosidal impurities. The excess lead acetate is then removed by passing hydrogen sulfide gas through the solution, which precipitates the lead as lead sulfide[4].

-

Filtration and Concentration: The solution is filtered to remove the precipitate, and the filtrate is concentrated under reduced pressure using a rotary evaporator to obtain the crude glycoside extract[4].

-

Chromatographic Purification: The crude extract is subjected to column chromatography for fractionation. The choice of stationary and mobile phases depends on the polarity of the target compound.

-

Final Purification: Fractions showing the presence of the desired compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[5][6].

The antioxidant potential of this compound can be evaluated using the DPPH and ABTS radical scavenging assays.

2.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically[7][8][9].

Materials:

-

Test sample (this compound) dissolved in a suitable solvent (e.g., DMSO, methanol)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: Prepare serial dilutions of the test sample and the positive control in the chosen solvent[8].

-

Reaction Setup: In a 96-well plate, add a defined volume of each sample dilution to separate wells. Add an equal volume of the DPPH working solution to each well to initiate the reaction[8]. A blank containing only the solvent and DPPH solution is also prepared[8].

-

Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes)[8].

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader[7][8].

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

2.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance at 734 nm[10][11][12][13].

Materials:

-

ABTS stock solution (e.g., 7 mM in water)[10]

-

Potassium persulfate solution (e.g., 2.45 mM)[10]

-

Test sample (this compound)

-

Positive control (e.g., Trolox)

-

Phosphate buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

ABTS•⁺ Generation: The ABTS radical cation is generated by reacting the ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use[11].

-

Working Solution: The ABTS•⁺ solution is diluted with a suitable buffer to an absorbance of approximately 0.70 at 734 nm[12].

-

Reaction: Add a small volume of the test sample or standard to the ABTS•⁺ working solution[12].

-

Incubation and Measurement: After a set incubation time (e.g., 5 minutes), the absorbance is read at 734 nm[12].

-

Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Principle: This is a standard model for evaluating acute inflammation. The injection of carrageenan into the paw of a rodent induces an inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling[14][15][16][17].

Materials:

-

Laboratory rats or mice

-

Test compound (this compound)

-

Positive control (e.g., Indomethacin)

-

Vehicle (solvent for the test compound)

-

Plethysmometer or calipers

Procedure:

-

Animal Dosing: The test compound, positive control, or vehicle is administered to the animals (e.g., orally or intraperitoneally) at a predetermined time before the carrageenan injection (typically 30-60 minutes)[14][16].

-

Induction of Edema: A fixed volume of carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal[16]. The contralateral paw may be injected with saline as a control[15].

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-injection)[16][17].

-

Calculation: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated group.

Visualized Experimental Workflow

The following diagram illustrates a comprehensive workflow for the investigation of a natural product glycoside like this compound, from initial extraction to final bioactivity assessment.

Caption: Workflow for Isolation and Bioactivity Screening.

References

- 1. This compound | CAS:62043-53-2 | Manufacturer ChemFaces [chemfaces.com]

- 2. Onitin 2'-O-glucoside | CAS:76947-60-9 | Manufacturer ChemFaces [chemfaces.com]

- 3. chemfaces.com [chemfaces.com]

- 4. pharmacy180.com [pharmacy180.com]

- 5. mdpi.com [mdpi.com]

- 6. Identification of 24-O-β-d-Glycosides and 7-Deoxy-Analogues of Okadaic Acid and Dinophysistoxin-1 and -2 in Extracts from Dinophysis Blooms, Dinophysis and Prorocentrum Cultures, and Shellfish in Europe, North America and Australasia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. researchgate.net [researchgate.net]

- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. cosmobiousa.com [cosmobiousa.com]

- 14. inotiv.com [inotiv.com]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms Involved in the Anti-Inflammatory Action of a Polysulfated Fraction from Gracilaria cornea in Rats - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of the Biological Activities of Sesquiterpenoid Glycosides: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Sesquiterpenoid glycosides, a diverse class of natural products derived from the isoprenoid pathway, have garnered significant attention in the scientific community for their wide array of potent biological activities. These compounds, characterized by a C15 sesquiterpene aglycone linked to one or more sugar moieties, are abundantly found in various plant families and have demonstrated promising therapeutic potential. This in-depth technical guide provides a comprehensive overview of the anticancer, anti-inflammatory, antiviral, and neuroprotective activities of sesquiterpenoid glycosides, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activities

Sesquiterpenoid glycosides have emerged as a promising source of novel anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data on Anticancer Activities

The cytotoxic effects of various sesquiterpenoid glycosides against different cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Sesquiterpenoid Glycoside | Cancer Cell Line | IC50 (µM) | Reference |

| Philinopside E | U87MG (Glioblastoma) | 0.60 - 3.95 | [1] |

| Philinopside E | A-549 (Lung Carcinoma) | 0.60 - 3.95 | [1] |

| Philinopside E | P-388 (Murine Leukemia) | 0.60 - 3.95 | [1] |

| Philinopside E | MCF-7 (Breast Cancer) | 0.60 - 3.95 | [1] |

| Philinopside E | HCT-116 (Colon Carcinoma) | 0.60 - 3.95 | [1] |

| Intercedenside A | Lewis Lung Carcinoma | Not specified | [1] |

| Intercedenside A | S180 Sarcoma | Not specified | [1] |

| Frondoside A | THP-1 (Acute Myeloid Leukemia) | 4.5 µg/mL | [1] |

| Frondoside A | HeLa (Cervical Cancer) | 2.1 µg/mL | [1] |

| Cynaropicrin | SK-OV-3 (Ovarian Cancer) | 0.29 - 1.37 µg/mL | [2] |

| Cynaropicrin | SK-MEL-2 (Melanoma) | 0.29 - 1.37 µg/mL | [2] |

| Cynaropicrin | A549 (Lung Carcinoma) | 1.41 - 8.48 µg/mL | [2] |

| Cynaropicrin | HCT-15 (Colon Cancer) | 0.29 - 1.37 µg/mL | [2] |

| 1β-hydroxy-8-oxo-cyperone | Jurkat (T-cell Leukemia) | 12 | [3] |

| 1β-hydroxy-8-oxo-cyperone | HeLa (Cervical Cancer) | 18 | [3] |

| Unnamed Dimer | MDA-MB-468 (Triple-Negative Breast Cancer) | 6.68 ± 0.70 | [4] |

| Unnamed Dimer | MCF-7 (Breast Cancer) | 8.82 ± 0.85 | [4] |

| Compound 5 (from Inula britannica) | MDA-MB-231 (Triple-Negative Breast Cancer) | 11.5 ± 0.71 | [4] |

| Compound 5 (from Inula britannica) | MDA-MB-468 (Triple-Negative Breast Cancer) | 4.92 ± 0.65 | [4] |

| Briaereusin C | A549 (Lung adenocarcinoma) | 5.86 | |

| Briaereusin C | DLD-1 (Colorectal adenocarcinoma) | 5.31 | |

| Briaereusin C | LNCaP (Prostate adenocarcinoma) | 8.14 |

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cancer cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the sesquiterpenoid glycosides in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.

Materials:

-

Treated and untreated cancer cells

-

Lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

-

Caspase-3 inhibitor (as a negative control)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Cell Lysis: After treatment with the sesquiterpenoid glycoside, harvest the cells and lyse them using the provided lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance or fluorescence of the product generated by the cleavage of the substrate by active caspase-3.

-

Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated control cells.

Signaling Pathways

Many sesquiterpenoid glycosides induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade.

Anti-inflammatory Activities

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in various diseases. Sesquiterpenoid glycosides have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activities

| Sesquiterpenoid Glycoside | Assay | Target/Cell Line | IC50 (µM) | Reference |

| Heritiera B | NO Production | RAW 264.7 | 10.33 | [5] |

| Heritiera A | NO Production | RAW 264.7 | 32.11 | [5] |

| Compound 3 (from H. littoralis) | NO Production | RAW 264.7 | 39.32 | [5] |

| Compound 4 (from H. littoralis) | NO Production | RAW 264.7 | 29.98 | [5] |

| Cynaropicrin | TNF-α Production | RAW 264.7 | 8.2 | [6] |

| Reynosin | TNF-α Production | RAW 264.7 | 87.4 | [6] |

| Santamarine | TNF-α Production | RAW 264.7 | 105 | [6] |

| Dehydrocostic acid | Leukotriene B4 Production | - | 22 | [7] |

| Dehydrocostic acid | Elastase Activity | - | 43 | [7] |

| Dehydrocostic acid | Phospholipase A2 Activity | - | 17 | [7] |

| Bipolenin G | NO Production | RAW 264.7 | 23.8 | [8] |

| 9-hydroxyhelminthosporol | NO Production | RAW 264.7 | 17.5 | [8] |

Experimental Protocols

This assay measures the concentration of nitrite (a stable product of NO) in cell culture supernatants as an indicator of NO production by macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of the sesquiterpenoid glycoside for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B.

-

Incubation: Incubate at room temperature for 10 minutes in the dark.

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many sesquiterpenoid glycosides exert their anti-inflammatory effects by inhibiting this pathway.

Antiviral Activities

Several sesquiterpenoid glycosides have shown potential as antiviral agents, inhibiting the replication of various viruses.

Quantitative Data on Antiviral Activities

| Sesquiterpenoid Glycoside | Virus | Assay | EC50/IC50 | Reference |

| Canthoside C | Influenza A (H1N1) | Crystal Violet | IC50: 10.93 µg/mL | [4] |

| Ecdysanrosin A | Influenza A (H1N1) | Crystal Violet | IC50: 28.03 µg/mL | [4] |

Experimental Protocols

This assay is used to quantify the reduction in viral plaques (areas of cell death) in the presence of an antiviral compound.

Materials:

-

Host cells (e.g., Vero, MDCK)

-

Virus stock

-

Culture medium

-

Antiviral compound (sesquiterpenoid glycoside)

-

Overlay medium (containing agar or methylcellulose)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus for 1 hour.

-

Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing different concentrations of the sesquiterpenoid glycoside and a gelling agent (e.g., 0.8% methylcellulose).

-

Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

-

Staining: Fix and stain the cells with crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

Neuroprotective Activities

Sesquiterpenoid glycosides have shown promise in protecting neuronal cells from damage induced by various neurotoxins, suggesting their potential in the treatment of neurodegenerative diseases.

Quantitative Data on Neuroprotective Activities

| Sesquiterpenoid Glycoside | Neurotoxin | Cell Line | EC50 (µM) | Reference |

| Isoatriplicolide tiglate | Glutamate | Rat cortical cells | 1 - 10 | [9] |

| Pichinenoid A | H2O2 | SH-SY5Y | 25 or 50 | [10] |

| Pichinenoid C | H2O2 | SH-SY5Y | 25 or 50 | [10] |

| Compound 4 (from P. chinensis) | H2O2 | SH-SY5Y | 25 or 50 | [10] |

| Compound 5 (from P. chinensis) | H2O2 | SH-SY5Y | 25 or 50 | [10] |

| Compound 7 (from P. chinensis) | H2O2 | SH-SY5Y | 25 or 50 | [10] |

Experimental Protocols

PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are commonly used as a model for neuronal cells in neuroprotective studies.

Materials:

-

PC12 cells

-

Nerve Growth Factor (NGF) for differentiation

-

Neurotoxin (e.g., H2O2, 6-OHDA, glutamate)

-

Sesquiterpenoid glycoside

-

MTT assay reagents

Procedure:

-

Cell Differentiation: Seed PC12 cells on collagen-coated plates and differentiate them into a neuronal phenotype by treating with NGF for several days.

-

Treatment: Pre-treat the differentiated PC12 cells with various concentrations of the sesquiterpenoid glycoside for a specified period.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin to induce cell death.

-

Viability Assessment: After the neurotoxin treatment, assess cell viability using the MTT assay as described previously.

-

Data Analysis: Calculate the percentage of neuroprotection afforded by the sesquiterpenoid glycoside by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are critical for neuronal survival and are often dysregulated in neurodegenerative diseases. Sesquiterpenoid glycosides can exert their neuroprotective effects by modulating these pathways.

Experimental Workflow for Natural Product Drug Discovery

The discovery of new drugs from natural products like sesquiterpenoid glycosides typically follows a structured workflow.

This guide provides a foundational understanding of the significant biological activities of sesquiterpenoid glycosides. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration of these promising compounds for therapeutic applications.

References

- 1. Anticancer Activity of Sea Cucumber Triterpene Glycosides [mdpi.com]

- 2. Cynaropicrin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Sesquiterpenoids from Inula britannica and Their Potential Effects against Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Anti-Inflammatory Triterpenoid Glucosides from the Heritiera littoralis Dryand - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. New sesquiterpenoids with anti-inflammatory effects from phytopathogenic fungus Bipolaris sorokiniana 11134 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of a sesquiterpene lactone and flavanones from Paulownia tomentosa Steud. against glutamate-induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New sesquiterpenoids with neuroprotective effects in vitro and in vivo from the Picrasma chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Onitisin 2'-O-glucoside: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Onitisin 2'-O-glucoside, including its procurement, physicochemical properties, and handling protocols. While specific biological activities and associated signaling pathways remain largely unexplored in publicly available literature, this guide furnishes the foundational information necessary for initiating novel research endeavors.

Sourcing and Procurement of this compound

The acquisition of high-purity this compound is crucial for reliable and reproducible experimental outcomes. Several specialized chemical suppliers offer this compound, typically isolated from natural sources such as the herbs of Onychium japonicum.[1][2] When selecting a supplier, researchers should consider purity, available quantities, cost, and the availability of a comprehensive Certificate of Analysis (CoA).

Below is a summary of publicly available information from various suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) | Contact Information |

| ChemFaces | 62043-53-2 | ≥98% | 5mg, 10mg, 20mg and more | Inquire | Tel: (0086)-27-84237683, Email: --INVALID-LINK--, --INVALID-LINK-- |

| Yunnan Hande Bio-tech | 62043-53-2 | 98.0% | 5mg | $858 | Not specified |

| MedchemExpress | 76947-60-9 | Not specified | 50mg | Get quote | Not specified |

| Vulcanchem | 62043-53-2 | 95-98% | 1mg, 5mg, 10mg, 1mL10mM (DMSO) | €456.00 (1mg), €780.00 - €1,541.00 (5mg), €2,401.00 (10mg), €788.00 (1mL10mM) | Not specified |

| Pharmaffiliates | 62043-53-2 | High Purity | Inquire | Inquire | Not specified |

| Clinivex | 76947-60-9 | Not specified | Not specified | Request Quote | Not specified |

| Crysdot | 76947-60-9 | 95+% | 5mg | $998 | Not specified |

| Arctom | 76947-60-9 | ≥98% | 5mg | $643 | Not specified |

Physicochemical Properties and Characterization

This compound is a sesquiterpenoid glycoside.[1] Its fundamental properties are summarized below:

| Property | Value | Source |

| CAS Number | 62043-53-2[3][4] | Multiple Suppliers |

| Molecular Formula | C21H30O9[3][4] | ChemFaces, Yunnan Hande Bio-tech |

| Molecular Weight | 426.46 g/mol [5] | Pharmaffiliates |

| Appearance | Powder[3][4] | ChemFaces, Yunnan Hande Bio-tech |

| Purity | Typically ≥98% (HPLC)[3] | ChemFaces |

Solubility and Storage

Proper storage and handling are paramount to maintaining the integrity of the compound.

-

Solubility: this compound is soluble in DMSO, pyridine, methanol, and ethanol.[3][6]

-

Storage: The compound should be protected from air and light.[3] It is recommended to store it refrigerated or frozen at 2-8 °C.[3] For long-term storage, aliquoting into tightly sealed vials and storing at -20°C is advisable; under these conditions, stock solutions may be viable for up to two weeks.[6] Before use, allow the product to equilibrate to room temperature for at least one hour.[6] The shelf life is generally stated as 2 years under proper storage conditions.[3]

Experimental Protocols and Methodologies

Quality Control and Purity Assessment

A thorough quality assessment of the purchased compound is a critical first step in any research project.

Objective: To verify the identity and purity of the this compound sample.

Methodologies:

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the compound.

-

General Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Use a C18 column for separation.

-

Employ a mobile phase gradient, typically consisting of acetonitrile and water (with or without a modifier like formic acid or acetic acid), to elute the compound.

-

Detect the compound using a UV detector at an appropriate wavelength (to be determined by UV-Vis spectrophotometry).

-

Purity is calculated based on the area of the main peak relative to the total peak area. A purity of ≥98% is the general standard for research-grade material.[3]

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of the compound.

-

General Protocol:

-

Dissolve a small amount of the compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Acquire 1H and 13C NMR spectra.

-

The resulting spectra should be consistent with the known structure of this compound.[3] A Certificate of Analysis from the supplier should provide a reference spectrum.

-

-

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution for use in experiments.

Protocol:

-

Based on the desired concentration and the required volume for your experiments, calculate the mass of this compound needed.

-

Carefully weigh the required amount of the powdered compound.

-

In a sterile tube, add the appropriate volume of a suitable solvent (e.g., DMSO) to dissolve the compound.

-

Vortex or gently agitate until the compound is completely dissolved.

-

If not for immediate use, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.[6]

Biological Activity and Signaling Pathways (Hypothetical)

As of the current literature survey, specific signaling pathways modulated by this compound have not been elucidated. However, as a member of the sesquiterpenoid class of natural products, it may possess biological activities worthy of investigation. Many sesquiterpenoids exhibit anti-inflammatory, anti-cancer, and anti-microbial properties.

To stimulate further research, a hypothetical workflow for investigating the potential anti-inflammatory effects of this compound is presented below.

Caption: Hypothetical workflow for investigating the anti-inflammatory activity of this compound.

Further research could explore its effects on various signaling pathways commonly associated with inflammation, such as the NF-κB or MAPK pathways. A hypothetical representation of the NF-κB signaling pathway, a potential target for anti-inflammatory compounds, is provided below.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a commercially available natural product with potential for further scientific investigation. While current knowledge regarding its specific biological functions is limited, this guide provides the necessary information for researchers to source, handle, and begin to explore the therapeutic potential of this compound. The provided hypothetical workflows and pathways are intended to serve as a starting point for the design of new experiments aimed at elucidating the mechanism of action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Onitin 2'-O-glucoside | CAS:76947-60-9 | Manufacturer ChemFaces [chemfaces.com]

- 3. chemfaces.com [chemfaces.com]

- 4. This compound | 62043-53-2 | 倍半萜 | 云南西力生物 [biobiopha.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | CAS:62043-53-2 | Manufacturer ChemFaces [chemfaces.com]

Onitisin 2'-O-glucoside: A Comprehensive Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Onitisin 2'-O-glucoside is a natural product belonging to the pterosin class of sesquiterpenoids. As with any chemical substance, a thorough understanding of its potential hazards and proper handling procedures is essential to ensure personnel safety and prevent accidental exposure. This guide provides a summary of the available safety information for this compound.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the first step in safe handling. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C21H30O9 | Pharmaffiliates[1] |

| Molecular Weight | 426.46 g/mol | Pharmaffiliates[1] |

| CAS Number | 62043-53-2 | BioCrick[2] |

| Appearance | Powder | ChemFaces[3] |

| Purity | ≥98% | ChemFaces[3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces[3][4] |

| Storage | Recommended storage at 2-8°C in a refrigerator. | Pharmaffiliates[1] |

Hazard Identification and Classification

According to the Material Safety Data Sheet provided by BioCrick, this compound is not classified as a hazardous substance.[2] However, as a matter of good laboratory practice, it should be handled with care, assuming it may be harmful if ingested, inhaled, or absorbed through the skin.

Note on Toxicological Data: No specific toxicological studies for this compound were found. Therefore, to provide a more complete picture of potential biological effects, data on structurally related pterosin compounds have been included. This information should be considered as an estimation of potential hazards and not as definitive data for this compound.

Toxicological Information (Based on Structurally Related Compounds)

The following table summarizes available toxicological and biological activity data for pterosins that are structurally related to the aglycone of this compound.

| Compound | Test System | Endpoint | Results | Source |

| (2S,3S)-Sulfated Pterosin C | Human cancer cell lines (AGS, HT-29, MDA-MB-231, MCF-7) and normal mouse fibroblast cell line (NIH3T3) | Cytotoxicity (IC50) | AGS: 23.9 μM, HT-29: >100 μM, MDA-MB-231: 68.8 μM, MCF-7: 59.7 μM, NIH3T3: 79.5 μM | Journal of Natural Products[5] |